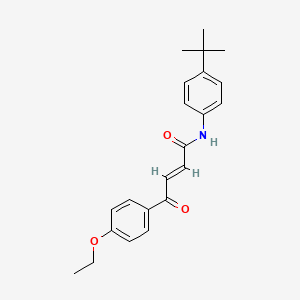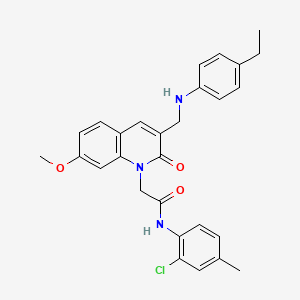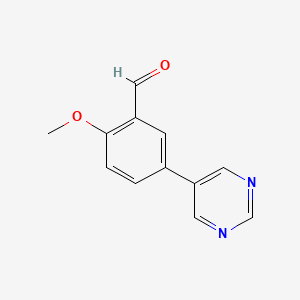![molecular formula C16H19ClN4O2 B2377069 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956372-10-4](/img/structure/B2377069.png)
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H19ClN4O2 and its molecular weight is 334.8. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives
The chemical compound 5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide is involved in various chemical reactions leading to the synthesis of different derivatives. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride results in derivatives such as 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide and 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide (Khutova et al., 2013). Similar chemical transformations are observed in various studies, highlighting the compound's role in synthetic organic chemistry and the creation of various heterocyclic compounds.
Antimycobacterial Activity
Research has demonstrated the antimycobacterial properties of certain derivatives of this compound. For example, studies on 5-chloro-N-phenylpyrazine-2-carboxamides, closely related to our compound of interest, show significant in vitro activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis (Zítko et al., 2013).
Photolytic and Photochemical Properties
The compound and its derivatives exhibit interesting photochemical behaviors. For instance, photolysis studies on chloro(4-methylpent-3-en-1-ynyl)carbene derived from a similar compound, 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, show unique transformation pathways under certain conditions, indicating potential applications in photochemical reactions and studies (Gvozdev et al., 2021).
Insecticidal Activities
Research also indicates the potential of these compounds in the development of insecticides. A study on novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which are structurally similar, revealed good insecticidal activities against various pests, suggesting the possibility of developing new, effective insecticides based on these chemical frameworks (Wu et al., 2017).
Synthesis of Novel Compounds
The compound serves as a key building block in synthesizing novel heterocyclic compounds with diverse applications. For instance, the synthesis of new thiazole and thiohydantoin derivatives from N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides, closely related structures, demonstrates its utility in creating new chemical entities with potential pharmacological activities (Balya et al., 2008).
properties
IUPAC Name |
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-9-6-5-7-10(2)14(9)19-12(22)8-18-16(23)13-11(3)20-21(4)15(13)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYJRMVSXYDBHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=C(N(N=C2C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2376986.png)
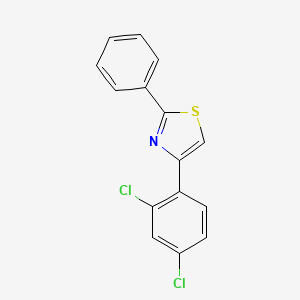
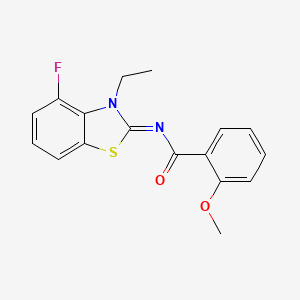

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2376993.png)
![1-(Phenylsulfonyl)-4-{[(2-thienylcarbonyl)oxy]imino}piperidine](/img/structure/B2376994.png)
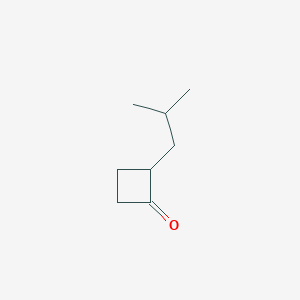


![[5-(1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2377000.png)
